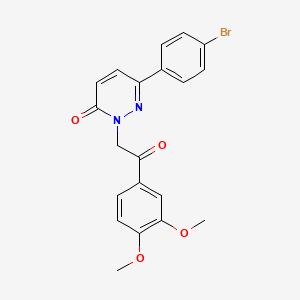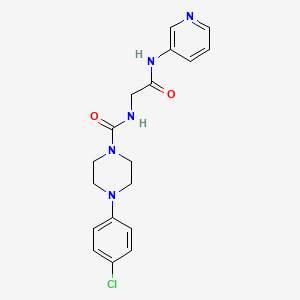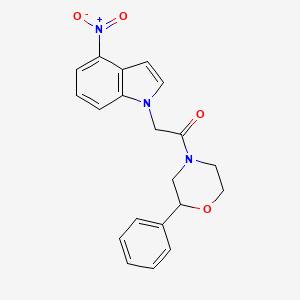![molecular formula C16H15N3O3S B14934965 ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934965.png)
ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the thiazole and ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. For example, the use of methanesulfonic acid as a catalyst in the Fischer indole synthesis can significantly improve the yield of the indole intermediate .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its combined indole and thiazole structures, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H15N3O3S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
ethyl 2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-5-4-6-13-10(11)7-8-19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20) |
Clé InChI |
GOYYBIAQRNWKSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934882.png)
![N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B14934889.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B14934890.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14934897.png)
![2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934898.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14934901.png)
![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14934913.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934932.png)

![4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)

![Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)

